2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves several steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate benzyl bromides in the presence of a base such as piperidine . The reaction is typically carried out in refluxing ethanol for several hours to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with various molecular targets. The triazole and thiadiazine rings allow the compound to form hydrogen bonds and other non-covalent interactions with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects . The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide include other triazolothiadiazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different arrangement of the triazole and thiadiazine rings, which can affect their pharmacological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct biological activities.
The uniqueness of this compound lies in its specific substituents, which confer unique pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C19H16BrN5OS |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-bromo-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H16BrN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-9-7-12(8-10-13)11-21-17(26)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,26) |
InChI Key |
BBQUYECKGRKZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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